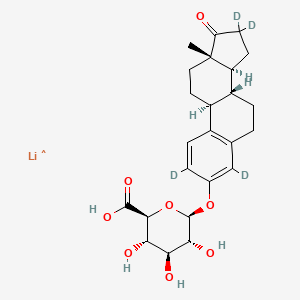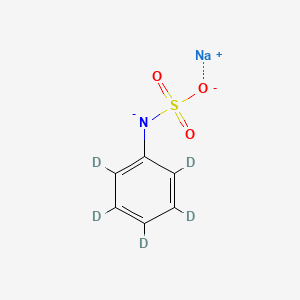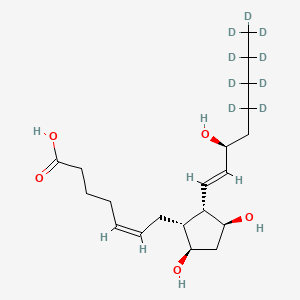
N-Desmethyl Diltiazem-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl Diltiazem-d3 Hydrochloride is a metabolite of Diltiazem, an antianginal and antihypertensive pharmaceutical. This compound is often used in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Diltiazem-d3 Hydrochloride involves the demethylation of Diltiazem. This process typically employs cytochrome P450 (CYP) isoforms such as CYP3A4, CYP3A5, and CYP3A7 . The reaction conditions often include the use of specific solvents and controlled temperatures to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s consistency and purity. Techniques such as liquid chromatography coupled with mass spectrometry (LCMS/MS) are used for quantification and validation .
Análisis De Reacciones Químicas
Types of Reactions: N-Desmethyl Diltiazem-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve solvents like acetonitrile and catalysts to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
N-Desmethyl Diltiazem-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.
Biology: Employed in studies involving calcium channel regulation and intracellular calcium release.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and bioavailability of Diltiazem.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
N-Desmethyl Diltiazem-d3 Hydrochloride exerts its effects by inhibiting calcium influx into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to decreased vascular resistance, increased cardiac output, and a slight decrease or no change in heart rate . The compound primarily targets calcium channels, affecting pathways involved in cardiovascular regulation.
Comparación Con Compuestos Similares
Diltiazem: The parent compound, used as an antianginal and antihypertensive agent.
Desacetyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.
O-Desmethyl Diltiazem: Formed through O-demethylation of Diltiazem by CYP2D6.
Uniqueness: N-Desmethyl Diltiazem-d3 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. This labeling allows for precise tracking and quantification in various biological matrices, providing insights into the metabolism and bioavailability of Diltiazem .
Propiedades
Fórmula molecular |
C21H25ClN2O4S |
|---|---|
Peso molecular |
440.0 g/mol |
Nombre IUPAC |
[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[2-(trideuteriomethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1/i2D3; |
Clave InChI |
GIYQYIVUHPJUHS-RSHVOGJVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl |
SMILES canónico |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12413172.png)





![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)

